molecular formula C17H21Cl2N5O2 B12740835 Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride CAS No. 127375-00-2

Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride

Cat. No.: B12740835
CAS No.: 127375-00-2
M. Wt: 398.3 g/mol
InChI Key: AMMHRFAGUPAHOF-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro substituent on the benzamide ring and a morpholinyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves a multi-step process. The initial step often includes the preparation of the 4-chlorobenzamide precursor. This is followed by the introduction of the triazine ring through a cyclization reaction. The morpholinyl group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 4-chloro-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
  • N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide

Uniqueness

Benzamide, 4-chloro-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the triazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

127375-00-2

Molecular Formula

C17H21Cl2N5O2

Molecular Weight

398.3 g/mol

IUPAC Name

4-chloro-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride

InChI

InChI=1S/C17H20ClN5O2.ClH/c1-2-3-14-19-16(21-15(24)12-4-6-13(18)7-5-12)22-17(20-14)23-8-10-25-11-9-23;/h4-7H,2-3,8-11H2,1H3,(H,19,20,21,22,24);1H

InChI Key

AMMHRFAGUPAHOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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